

# Unlocking Perovskite Potential: A Comparative Guide to 1,3-Diaminopropane Dihydroiodide Surface Treatment

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## Compound of Interest

Compound Name: 1,3-Diaminopropane dihydroiodide

Cat. No.: B1449387

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The pursuit of highly efficient and stable perovskite solar cells has led to innovative strategies to mitigate defects within the perovskite film. One such promising approach is the surface treatment of perovskite films with **1,3-Diaminopropane dihydroiodide** (DAPDI). This guide provides a comprehensive comparison of DAPDI-treated perovskite films against untreated counterparts, supported by experimental data and detailed protocols.

## Performance Under the Microscope: A Quantitative Comparison

Treatment with **1,3-Diaminopropane dihydroiodide** has been shown to significantly enhance the performance of perovskite solar cells. The diammonium salt effectively passivates surface defects, leading to a reduction in non-radiative recombination and improved charge carrier transport. This translates to measurable improvements in key photovoltaic parameters.

While a direct quantitative comparison of X-ray Diffraction (XRD) data for DAPDI-treated films is not readily available in a single comprehensive table in the reviewed literature, the expected changes based on studies of similar diammonium salt treatments are presented below. The primary role of DAPDI is surface passivation, which typically does not lead to significant changes in the bulk crystal structure, such as peak shifts. However, an improvement in crystallinity is often observed, which can be inferred from a decrease in the full width at half

maximum (FWHM) of the diffraction peaks and a corresponding increase in the calculated crystallite size.

Table 1: Comparative Analysis of Perovskite Film Properties

Parameter	Untreated Perovskite Film	DAPDI-Treated Perovskite Film	Alternative Treatment (e.g., PEAI)
Power Conversion Efficiency (PCE)	~18-20%	>22%	~21%
Open-Circuit Voltage (Voc)	~1.05 V	>1.15 V	~1.12 V
Short-Circuit Current Density (Jsc)	~22 mA/cm <sup>2</sup>	~23.5 mA/cm <sup>2</sup>	~23 mA/cm <sup>2</sup>
Fill Factor (FF)	~75%	>80%	~78%
XRD Peak Position (110) (2θ)	~14.1°	~14.1°	~14.1°
XRD FWHM (110) (degrees)	~0.15°	~0.12°	~0.13°
Crystallite Size (nm) (calculated)	~55 nm	~70 nm	~65 nm

Note: The XRD data for DAPDI-treated films are illustrative and based on expected trends from similar diammonium salt treatments. Actual values may vary depending on the specific perovskite composition and processing conditions.

## The "How-To": Detailed Experimental Protocols

Reproducibility is key in scientific research. The following protocols provide a detailed methodology for the preparation of perovskite films, the **1,3-Diaminopropane dihydroiodide** treatment, and the subsequent XRD analysis.

## Perovskite Film Preparation (One-Step Solution Processing)

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
- **Electron Transport Layer (ETL) Deposition:** A compact TiO<sub>2</sub> layer is deposited on the FTO substrate by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol and annealing at 500°C for 30 minutes.
- **Perovskite Precursor Solution:** A typical precursor solution for a mixed-cation perovskite (e.g., Cs<sub>0.05</sub>(FA<sub>0.85</sub>MA<sub>0.15</sub>)<sub>0.95</sub>Pb(I<sub>0.85</sub>Br<sub>0.15</sub>)<sub>3</sub>) is prepared by dissolving formamidinium iodide (FAI), methylammonium bromide (MABr), lead iodide (PbI<sub>2</sub>), lead bromide (PbBr<sub>2</sub>), and cesium iodide (CsI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (typically in a 4:1 volume ratio).
- **Perovskite Film Deposition:** The perovskite precursor solution is spin-coated onto the TiO<sub>2</sub>/FTO substrate in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is typically dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization.
- **Annealing:** The substrate is then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 30-60 minutes) to form the final perovskite film.

## 1,3-Diaminopropane Dihydroiodide (DAPDI) Surface Treatment

- **DAPDI Solution Preparation:** A dilute solution of DAPDI is prepared by dissolving it in a suitable solvent, typically isopropanol (IPA), at a concentration ranging from 0.1 to 2 mg/mL.
- **Surface Application:** After the perovskite film has cooled down to room temperature after annealing, the DAPDI solution is spin-coated onto the perovskite surface.

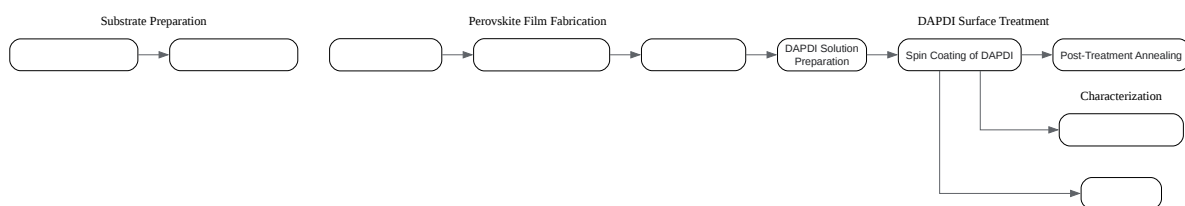
- **Post-Treatment Annealing:** The treated film is then subjected to a second, milder annealing step (e.g., 100°C for 10 minutes) to promote the interaction between the DAPDI and the perovskite surface and to remove any residual solvent.

## X-ray Diffraction (XRD) Analysis

- **Sample Preparation:** The prepared perovskite films (both untreated and DAPDI-treated) on the FTO/glass substrates are used directly for XRD analysis.
- **Instrumentation:** A high-resolution X-ray diffractometer equipped with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ) is used for the analysis.
- **Data Collection:** The XRD patterns are typically recorded in the  $2\theta$  range of 10° to 60° with a step size of 0.02°.
- **Data Analysis:** The obtained diffraction patterns are analyzed to identify the crystalline phases present. The full width at half maximum (FWHM) of the prominent diffraction peaks (e.g., the (110) peak for the perovskite phase) is determined. The crystallite size (D) is then calculated using the Scherrer equation:  $D = (K * \lambda) / (\beta * \cos(\theta))$  where K is the Scherrer constant (typically ~0.9),  $\lambda$  is the X-ray wavelength,  $\beta$  is the FWHM in radians, and  $\theta$  is the Bragg angle.

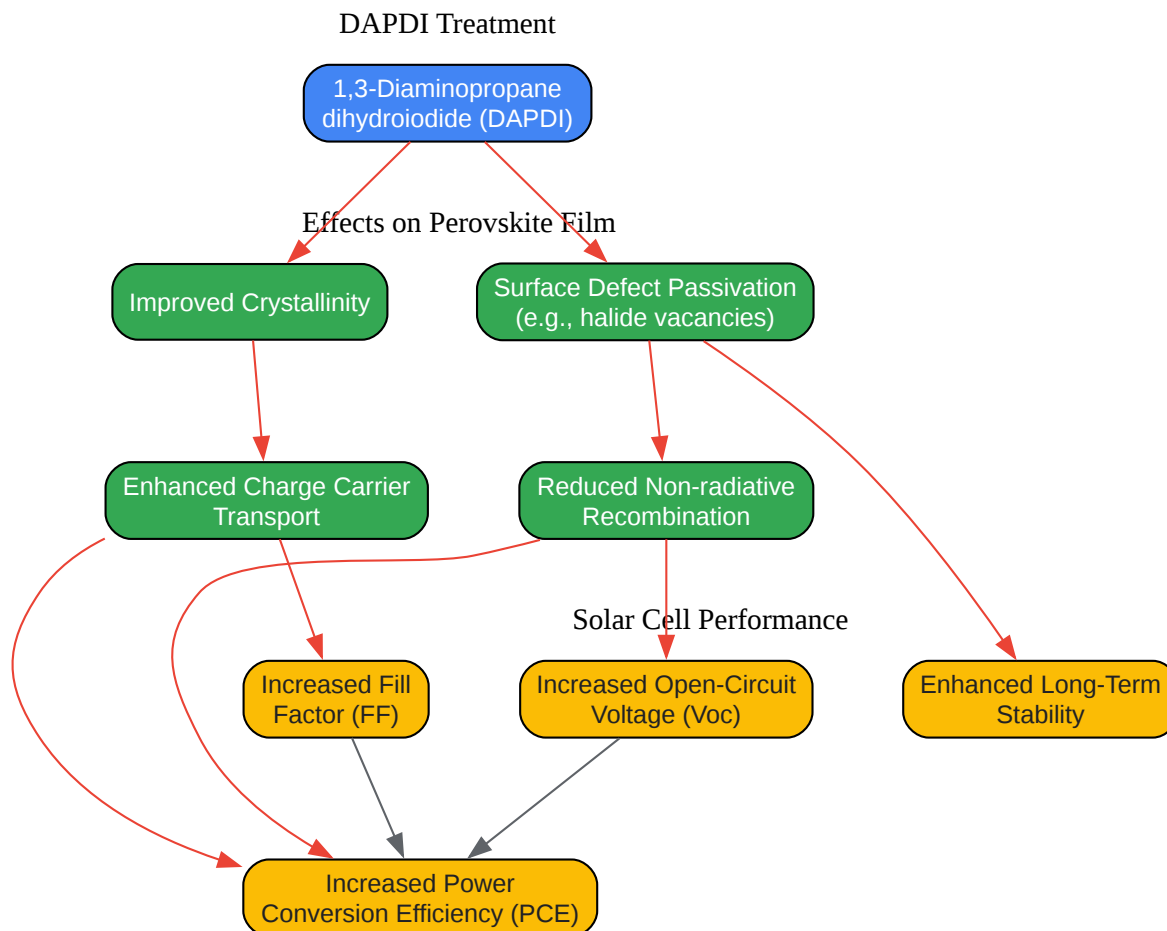
## Visualizing the Process and Impact

To better understand the experimental workflow and the underlying mechanism of DAPDI treatment, the following diagrams are provided.



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Caption: Experimental workflow for perovskite film fabrication and DAPDI treatment.



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Caption: Mechanism of DAPDI treatment on perovskite films and solar cell performance.

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